(2-Bromo-5-methoxyphenyl)acetaldehyde
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Overview
Description
(2-Bromo-5-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is characterized by the presence of a bromo group at the second position and a methoxy group at the fifth position on the phenyl ring, along with an acetaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)acetaldehyde typically involves the bromination of 5-methoxybenzaldehyde followed by a formylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step involves the use of a Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: (2-Bromo-5-methoxyphenyl)acetic acid
Reduction: (2-Bromo-5-methoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)acetaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. The bromo and methoxy groups can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-methoxyphenyl)acetic acid
- (2-Bromo-5-methoxyphenyl)ethanol
- (2-Bromo-5-methoxyphenyl)methanol
Uniqueness
(2-Bromo-5-methoxyphenyl)acetaldehyde is unique due to the presence of both a bromo and a methoxy group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVZAJYRNBKRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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